3-Chloro-3-[4-(2-fluorophenyl)phenyl]-2-methylprop-2-enal
Overview
Description
3-Chloro-3-[4-(2-fluorophenyl)phenyl]-2-methylprop-2-enal is a chemical compound with the molecular formula C16H12ClFO .
Synthesis Analysis
While specific synthesis methods for this compound were not found, related compounds have been synthesized via various methods. For instance, a compound with a similar structure was synthesized via reduction with SnCl 2.2H 2 O . Another study discussed the synthesis of pyrazole derivatives, which could potentially be adapted for the synthesis of this compound .Safety and Hazards
Future Directions
While specific future directions for the study of 3-Chloro-3-[4-(2-fluorophenyl)phenyl]-2-methylprop-2-enal were not found, related compounds have been studied for their potential applications in cancer treatment . This suggests that similar compounds could also be explored for their therapeutic potential.
Properties
IUPAC Name |
3-chloro-3-[4-(2-fluorophenyl)phenyl]-2-methylprop-2-enal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFO/c1-11(10-19)16(17)13-8-6-12(7-9-13)14-4-2-3-5-15(14)18/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBBLTHFYAJMTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C1=CC=C(C=C1)C2=CC=CC=C2F)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60395626 | |
Record name | AC1MV9NP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60395626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
259252-07-8 | |
Record name | AC1MV9NP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60395626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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